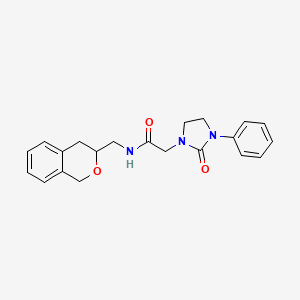

N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c25-20(22-13-19-12-16-6-4-5-7-17(16)15-27-19)14-23-10-11-24(21(23)26)18-8-2-1-3-9-18/h1-9,19H,10-15H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEJPEIQPRDOAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)NCC2CC3=CC=CC=C3CO2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the isochroman-3-ylmethylamine, which is then reacted with 2-(2-oxo-3-phenylimidazolidin-1-yl)acetic acid or its derivatives. The reaction conditions often include:

Amidation Reaction: The coupling of the amine and acid components is usually facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Solvent: Common solvents for this reaction include dichloromethane (DCM) or dimethylformamide (DMF).

Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized for cost-effectiveness and yield. This could involve:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalysis: Employing catalytic methods to reduce reaction times and improve yields.

Purification: Implementing large-scale purification techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The isochroman moiety can be oxidized to form corresponding lactones or other oxidized derivatives.

Reduction: The imidazolidinone ring can be reduced under specific conditions to yield different reduced forms.

Substitution: The acetamide linkage can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Nucleophiles: Various nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield lactones, while reduction could produce different imidazolidinone derivatives.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide has several applications in scientific research:

Chemistry: It is studied for its unique reactivity and potential as a building block in organic synthesis.

Biology: The compound’s biological activity is of interest, particularly its potential as a pharmacophore in drug design.

Medicine: Research is ongoing into its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These could include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thus blocking substrate access.

Receptor Modulation: It might act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Pathways Involved: The exact pathways depend on the biological context but could involve key signaling cascades such as MAPK/ERK or PI3K/Akt.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structure can be contextualized against several classes of acetamide-based heterocycles (Table 1):

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Substituent Effects: The isochroman-3-ylmethyl group introduces steric bulk and lipophilicity compared to smaller substituents (e.g., hydroxy in indolinones or fluoroisoxazole in compounds). This may enhance membrane permeability but reduce solubility .

- Aromaticity: Unlike indolin-3-ylidene derivatives (), the target compound lacks conjugated enone systems, which could diminish redox-related interactions .

Pharmacological Activity Comparison

Table 2: Activity Profiles of Structural Analogues

Key Findings :

- Receptor Specificity: Pyridazinone derivatives () exhibit FPR2 selectivity, whereas the target compound’s imidazolidinone core may favor different receptor targets (e.g., GPCRs or kinases) due to conformational flexibility .

- Anti-inflammatory Potential: Morpholinone acetamides () with sulfonyl/acetyl groups show structural parallels to NSAIDs, suggesting the target compound could share similar pathways .

Physicochemical Data :

- Lipophilicity: Predicted logP ~3.5 (higher than hydroxy-substituted indolinones in (logP ~2.0–2.8) due to the isochroman group).

- Solubility : Expected aqueous solubility <10 µM, lower than polar analogues like compound 38 in (carboxylic acid derivative) .

Biological Activity

N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide, with the CAS number 2034475-03-9, is a synthetic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, including its chemical properties, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is , and it has a molecular weight of 365.4 g/mol. Its structure features an isochroman moiety and an imidazolidinone ring, which are known to influence biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O3 |

| Molecular Weight | 365.4 g/mol |

| CAS Number | 2034475-03-9 |

The biological activity of this compound is hypothesized to stem from its structural components:

- Isochroman Moiety : This part of the molecule may enhance lipophilicity, facilitating interaction with biological membranes and potentially influencing cellular uptake.

- Imidazolidinone Ring : Known for participating in hydrogen bonding, this structure can interact with various biological targets, including enzymes and receptors.

- Acetamide Group : The presence of this functional group suggests potential for hydrogen bonding and interaction with polar biological molecules.

Anticancer Activity

Compounds featuring imidazolidinone structures have been explored for their anticancer properties. They may induce apoptosis in cancer cells or inhibit cell proliferation through various pathways:

- Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

- Mechanistic Studies : In silico studies suggest that these compounds can interact with key regulatory proteins involved in cell cycle control and apoptosis.

Case Studies

A comparative analysis of related compounds highlights the potential of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.